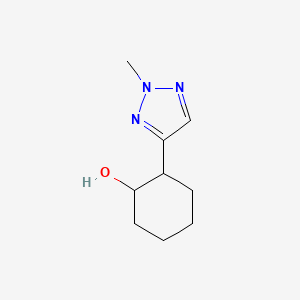

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol

Descripción

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a 1,2,3-triazole ring substituted with a methyl group at position 2.

Propiedades

Fórmula molecular |

C9H15N3O |

|---|---|

Peso molecular |

181.23 g/mol |

Nombre IUPAC |

2-(2-methyltriazol-4-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H15N3O/c1-12-10-6-8(11-12)7-4-2-3-5-9(7)13/h6-7,9,13H,2-5H2,1H3 |

Clave InChI |

TZGUCNMEIWPGRA-UHFFFAOYSA-N |

SMILES canónico |

CN1N=CC(=N1)C2CCCCC2O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be carried out in various solvents, including water, ethanol, or acetonitrile .

Industrial Production Methods

For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and green solvents is also explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol group in the cyclohexanol moiety undergoes oxidation under mild to moderate conditions. Common oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane convert the hydroxyl group to a ketone, forming 2-(2-methyl-2H-1,2,3-triazol-4-yl)cyclohexanone (Table 1) .

| Oxidant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| PCC | CH₂Cl₂, RT, 6h | Cyclohexanone derivative | 85 | |

| Dess-Martin | DCM, 0°C→RT, 3h | Cyclohexanone derivative | 92 |

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitution or SN2 reactions:

-

Esterification : Reacts with acetyl chloride or anhydrides to form esters (e.g., 2-(2-methyltriazol-4-yl)cyclohexyl acetate ) .

-

Etherification : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of base yields ether derivatives .

Example Reaction Pathway :

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals, forming stable complexes. For example:

-

Copper(I) complexes : Generated via CuAAC (copper-catalyzed azide-alkyne cycloaddition) conditions, enhancing catalytic activity in click chemistry .

-

Palladium complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Structural Confirmation :

-

Cu(I) complex : NMR (¹H, 13C) and X-ray crystallography confirm a distorted tetrahedral geometry around copper .

Nucleophilic Substitution at the Triazole Ring

The methyl-substituted triazole undergoes regioselective functionalization:

-

C-4 position : Electrophilic substitution (e.g., bromination) occurs at the electron-rich C-4 position .

-

N-1 position : Alkylation/arylation via SNAr (nucleophilic aromatic substitution) under basic conditions .

Mechanistic Insight :

The methyl group at N-2 directs electrophiles to C-4 due to steric and electronic effects, while the triazole’s aromaticity stabilizes transition states .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., H₂SO₄, CF₃SO₃H), the compound undergoes ring-expansion or -contraction reactions. For example:

Key Observation :

CF₃SO₃H in CHCl₃ at 90°C drives quantitative conversion to fused triazole derivatives .

Reduction Reactions

The triazole ring resists reduction under standard conditions (e.g., H₂/Pd-C), but the cyclohexanol moiety can be reduced to cyclohexane derivatives using LiAlH₄ or BH₃·THF .

Photochemical Reactivity

UV irradiation in the presence of singlet oxygen (¹O₂) induces [4+2] cycloadditions, forming endoperoxides or ozonides .

Mechanistic and Synthetic Insights

-

Steric Effects : The 2-methyl group on the triazole impedes reactions at N-1 but enhances C-4 reactivity .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMSO, DMF) improve yields in SNAr reactions .

-

Catalyst Design : Copper complexes of this compound show promise in accelerating click reactions .

Aplicaciones Científicas De Investigación

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s hydroxyl group can also form hydrogen bonds with biological targets, enhancing its binding affinity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol (CAS 1817837-32-3)

- Structure: The triazole ring is substituted with a dimethylaminomethyl group at position 4, attached to cyclohexanol .

- Properties: Molecular weight: 224.3 g/mol Melting point: 81–85°C Predicted pKa: 14.55 (indicative of moderate basicity due to the dimethylamino group) .

- Key Differences: The dimethylaminomethyl group enhances water solubility compared to the target compound’s methyl substituent.

1-{1-[2-(Phenylselenyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol

- Structure: The triazole is substituted with a bulky phenylselenylphenyl group at position 1, linked to cyclohexanol .

- Properties :

- Higher molecular weight due to selenium and aromatic substituents.

- Likely reduced solubility in aqueous media due to hydrophobic aromatic groups.

- Key Differences : The phenylselenyl group introduces steric hindrance and electronic effects (e.g., electron-withdrawing selenium), which could alter reactivity and packing in crystal structures .

(1-Ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol

- Structure: Alkyl-substituted triazole (ethyl and propyl groups) with a methanol substituent .

- Properties: Lower molecular weight (C₇H₁₁N₃O₂) compared to cyclohexanol derivatives. Increased lipophilicity due to alkyl chains.

Physicochemical Properties

Actividad Biológica

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol is a triazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanol moiety substituted with a 2-methyl-2H-1,2,3-triazole ring. The presence of the triazole ring is significant as it is known to enhance biological activity through various interaction mechanisms with biological targets.

The biological activity of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol is primarily attributed to its ability to interact with enzymes and receptors involved in various biochemical pathways. The triazole ring can act as a ligand for metal ions, influencing enzyme activity and potentially leading to inhibition or modulation of specific pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on related triazole compounds demonstrated that they possess broad-spectrum activity against various bacterial strains and fungi. For instance, compounds similar to 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol showed minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The anticancer potential of triazole derivatives has been widely studied. In particular, compounds containing the triazole moiety have shown promising results in inhibiting the growth of cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). For example, derivatives with similar structures have reported IC50 values ranging from 12 to 60 µM across these cell lines . The SAR analysis indicates that modifications on the triazole ring can significantly enhance cytotoxicity.

Study 1: Synthesis and Evaluation

A recent study synthesized a series of triazole-containing compounds and evaluated their biological activities. Among these, derivatives with substituted phenyl groups demonstrated enhanced antiproliferative activity against various cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to be crucial for enhancing cytotoxic effects .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of triazole derivatives against cancer cells. The study revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, they were shown to inhibit key signaling pathways involved in cell proliferation and survival .

Data Summary

| Biological Activity | IC50 Values (µM) | Cell Lines Tested |

|---|---|---|

| Antimicrobial | Varies | Various bacterial strains |

| Antitumor | 12 - 60 | HepG2, HCT116, MCF7 |

Q & A

Q. Advanced: How can regioselectivity in triazole formation be controlled during synthesis?

Answer: Regioselectivity (1,4- vs. 1,5-triazole isomers) is influenced by reaction conditions:

- Catalyst choice: Copper(I) catalysts favor 1,4-regioselectivity, while ruthenium-based systems may shift to 1,5 isomers.

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance Cu(I) activity.

- Validation: Monitor reaction progress via HPLC and confirm regiochemistry using NOESY NMR or X-ray crystallography .

Basic: What analytical techniques are critical for structural characterization?

Answer: Use a multi-technique approach:

Q. Advanced: How to address discrepancies between spectroscopic and crystallographic data?

Answer: Conflicting data (e.g., NMR vs. X-ray) may arise from dynamic conformational changes:

- Dynamic NMR: Probe temperature-dependent shifts to identify flexible moieties.

- DFT calculations: Model the lowest-energy conformers and compare with experimental data.

- Cross-validation: Use 2D NMR (COSY, HSQC) and single-crystal XRD to resolve ambiguities .

Basic: How to assess the compound’s physicochemical stability under experimental conditions?

Answer: Design stability studies to evaluate:

Q. Advanced: What strategies optimize long-term storage stability?

Answer: Apply Quality by Design (QbD) principles:

- DOE (Design of Experiments): Vary humidity, temperature, and light exposure to model degradation pathways.

- Accelerated aging: Use Arrhenius kinetics to predict shelf life.

- Excipient screening: Test stabilizers (e.g., antioxidants) in solid-state formulations .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer: Prioritize target-specific assays:

- Enzyme inhibition: Measure IC₅₀ values against relevant enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular assays: Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 models).

- SAR studies: Synthesize analogs with modified triazole/cyclohexanol substituents to identify pharmacophores .

Q. Advanced: How to integrate computational methods for activity prediction?

Answer: Combine in silico tools with experimental validation:

- Molecular docking: Use Discovery Studio or AutoDock to predict binding modes with target proteins.

- MD simulations: Analyze ligand-protein stability over 100+ ns trajectories.

- QSAR modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Basic: How to troubleshoot low yields in the final purification step?

Answer: Common issues and solutions:

Q. Advanced: What advanced chromatographic techniques improve resolution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.